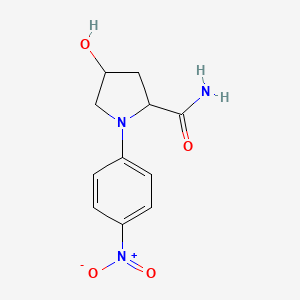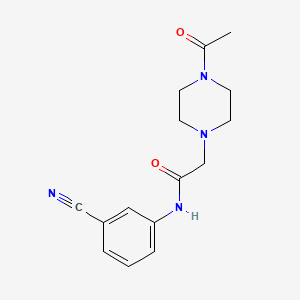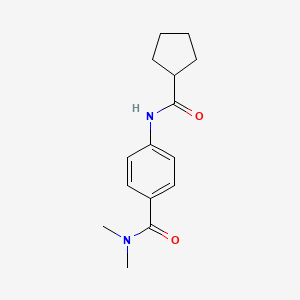
N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide, also known as BMT-047, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess potent anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of various inflammatory disorders.
作用機序
The exact mechanism of action of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the inflammatory response. N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in serum and tissues. N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide also reduces the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. In addition, N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been shown to exhibit potent analgesic effects in various animal models of pain.
実験室実験の利点と制限
One of the main advantages of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide is its potent anti-inflammatory and analgesic properties. This makes it a potential therapeutic agent for the treatment of various inflammatory disorders. However, there are also some limitations to using N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide and its potential side effects.
将来の方向性
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide. One potential direction is to investigate its potential therapeutic effects in various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a novel analgesic agent for the treatment of chronic pain. Further research is also needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide and its potential side effects. Finally, the development of more potent and selective analogs of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide could lead to the discovery of even more effective anti-inflammatory and analgesic agents.
合成法
The synthesis of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide involves the reaction of 4-bromo-3-methylbenzoic acid with N-methylthiourea to form N-(4-bromo-3-methylphenyl)-N-methylthiourea. This intermediate is then reacted with thionyl chloride to form N-(4-bromo-3-methylphenyl)-N-methylisothiourea. Finally, this compound is reacted with thien-2-ylsulfonyl chloride to form the desired product, N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide also reduces the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. In addition, N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been shown to exhibit potent analgesic effects in various animal models of pain.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S2/c1-10-8-11(5-6-12(10)15)16-13(18)9-17(2)22(19,20)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWCMCGZEBKHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7534355.png)
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7534360.png)
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]urea](/img/structure/B7534386.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)
![(5-Methyl-2-propan-2-ylcyclohexyl) 2-[[1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate](/img/structure/B7534393.png)



![2-[[4-(4-Methoxyphenyl)-5-(1-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7534430.png)

![4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7534437.png)
![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)
